5-((3-Fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
5-((3-Fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C18H22FN5O2S and its molecular weight is 391.47. The purity is usually 95%.
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Scientific Research Applications
Syntheses and 5-HT2 Antagonist Activity of Bicyclic 1,2,4-Triazol-3(2H)-One and 1,3,5-Triazine-2,4(3H)-Dione Derivatives
This research presents the synthesis of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, examining their activity as 5-HT2 and alpha 1 receptor antagonists. One compound, in particular, showed significant 5-HT2 antagonist activity, suggesting the therapeutic potential of these derivatives in neuropsychiatric disorders. (Watanabe et al., 1992)
New Urea and Thiourea Derivatives of Piperazine Doped with Febuxostat: Synthesis and Evaluation of Anti-TMV and Antimicrobial Activities
This study explores the synthesis of new urea and thiourea derivatives of piperazine doped with Febuxostat, assessing their antiviral and antimicrobial activities. Some derivatives showed promising results against Tobacco mosaic virus (TMV) and potent antimicrobial activity, opening avenues for developing novel antiviral and antibacterial agents. (Reddy et al., 2013)
Synthesis and Pharmacological Evaluation of Novel 2H/6H-Thiazolo-[3′,2′:2,3][1,2,4]Triazolo[1,5-a]Pyridine-9-Carbonitrile Derivatives
This research focuses on synthesizing novel thiazolo-triazolo-pyridine derivatives and evaluating their antibacterial and antifungal activities. The study demonstrates significant biological activity against various microorganisms, suggesting the potential use of these compounds in antimicrobial therapy. (Suresh et al., 2016)
Synthesis, Crystal Structure, Hirshfeld Surfaces Analysis, and Anti-Ischemic Activity of Cinnamide Derivatives
This paper describes the synthesis of cinnamide derivatives and their structural analysis. The study also examines their activities against neurotoxicity induced by glutamine in PC12 cells and their protective effect on cerebral infarction, indicating their potential use in neuroprotection and stroke treatment. (Zhong et al., 2018)
Syntheses of 6-Fluoro-7-Piperazin-1-yl-9-Cyclopropyl-2,3,4,9-Tetrahydroisothiazolo[5,4-b]Quinoline-3,4-Dione and 6-Fluoro-7-Piperazin-1-yl-9-p-Fluorophenyl-2,3,4,9-Tetrahydroisothiazolo[5,4-b]Quinoline-3,4-Dione
The synthesis of novel fluoroquinolone derivatives with potential pharmacological activities is presented in this study. These compounds could be explored further for their therapeutic applications. (Chu, 1990)
Properties
IUPAC Name |
5-[(3-fluorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O2S/c1-12-20-18-24(21-12)17(26)16(27-18)15(13-3-2-4-14(19)11-13)23-7-5-22(6-8-23)9-10-25/h2-4,11,15,25-26H,5-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUANOSAHGRZAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)F)N4CCN(CC4)CCO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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